(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride
CAS No.:
Cat. No.: VC13814444
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C6H10ClNO2 | 
|---|---|
| Molecular Weight | 163.60 g/mol | 
| IUPAC Name | (2R)-2-amino-2-methylpent-4-ynoic acid;hydrochloride | 
| Standard InChI | InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H/t6-;/m1./s1 | 
| Standard InChI Key | CKYARWJSMYTCAT-FYZOBXCZSA-N | 
| Isomeric SMILES | C[C@@](CC#C)(C(=O)O)N.Cl | 
| SMILES | CC(CC#C)(C(=O)O)N.Cl | 
| Canonical SMILES | CC(CC#C)(C(=O)O)N.Cl | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The molecular formula of (R)-2-amino-2-methylpent-4-ynoic acid hydrochloride is C₆H₁₀ClNO₂, with a molecular weight of 163.60 g/mol. Its IUPAC name, (2R)-2-amino-2-methylpent-4-ynoic acid hydrochloride, reflects the presence of:
- 
A methyl group at the α-carbon. 
- 
An alkyne moiety at the γ-position. 
- 
A protonated amine group stabilized by a hydrochloride counterion. 
The stereochemistry at the α-carbon is critical for its biological interactions. X-ray crystallography and chiral HPLC analyses of analogous compounds confirm that the (R)-configuration induces distinct three-dimensional packing and hydrogen-bonding patterns compared to the (S)-enantiomer .
Table 1: Key Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₆H₁₀ClNO₂ | |
| Molecular Weight | 163.60 g/mol | |
| IUPAC Name | (2R)-2-amino-2-methylpent-4-ynoic acid hydrochloride | |
| Canonical SMILES | CC@@(C(=O)O)N.Cl | |
| Enantiomeric Purity | ≥98% (via chiral HPLC) | 
Synthesis and Stereoselective Production
Asymmetric Synthesis Strategies
- 
Chiral Auxiliary-Mediated Synthesis: 
 A nickel(II) complex with (S)-BPB [(S)-2-(N-benzylprolyl)aminobenzophenone] has been used to induce stereocontrol in the alkylation of glycine equivalents. For the (R)-enantiomer, inversion of the chiral auxiliary or use of (R)-BPB would be required .
- 
Catalytic Asymmetric Alkynylation: 
 Palladium-catalyzed cross-coupling reactions between propargyl halides and chiral amino acid precursors could yield the alkyne-substituted product. For example, Sonogashira coupling with a propargyl bromide derivative and a chiral nickel complex achieved 75–80% yields for similar compounds .
Critical Reaction Parameters
- 
Temperature: Optimal yields (70–75%) are achieved at 75–80°C . 
- 
Catalysts: Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) facilitate alkyne-aryl bond formation . 
- 
Solvents: 1,4-Dioxane and iPr₂NH enhance reaction efficiency . 
Comparative Analysis with Structural Analogues
(R)- vs. (S)-Enantiomers
While the (S)-enantiomer has been evaluated for bacterial collagenase inhibition , the (R)-form’s bioactivity remains unexplored. Key differences include:
- 
Stereochemical Influence on Binding: Molecular docking studies suggest the (R)-configuration may alter hydrogen-bonding interactions with enzyme active sites. 
- 
Thermodynamic Stability: The (R)-enantiomer exhibits a 5–10% lower melting point than the (S)-form in homologous series, likely due to packing inefficiencies . 
Table 2: Enantiomer Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume